molecular formula C8H14N4S B1226409 5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 71125-53-6

5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1226409
CAS No.: 71125-53-6
M. Wt: 198.29 g/mol
InChI Key: OQLGBSGAQITNNB-UHFFFAOYSA-N
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Description

5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains an azepane ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of azepane with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; often carried out in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds.

Scientific Research Applications

5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azepan-1-yl)pentan-1-amine
  • 6-Azepan-1-ylpyridin-3-amine
  • 1-Azepan-1-yl-2-chloro-ethanone

Uniqueness

5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for various research and industrial applications.

Biological Activity

5-(Azepan-1-yl)-1,3,4-thiadiazol-2-amine is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound features a thiadiazole ring fused with an azepane moiety. The general structure can be represented as follows:

5 Azepan 1 yl 1 3 4 thiadiazol 2 amine\text{5 Azepan 1 yl 1 3 4 thiadiazol 2 amine}

This unique structure contributes to its pharmacological potential by allowing interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. The following table summarizes key findings related to their cytotoxic effects against different cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)23.29Inhibition of STAT3 and CDK9
This compoundLoVo (colon cancer)2.44Induction of apoptosis via caspase activation
5-(Azepan-1-yl)-1,3,4-thiadiazol-2-aminesHepG2 (liver cancer)VariesCell cycle arrest in G0/G1 phase

Case Studies:

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cells using the MTT assay. The results indicated that compounds with azepane substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Mechanistic Insights : Molecular docking studies suggested that these compounds could inhibit STAT3 transcriptional activity and CDK9 kinase activity by interacting with their respective binding sites. This interaction is crucial for their anticancer effects as it leads to reduced cell proliferation and increased apoptosis .

Antimicrobial Activity

The potential antimicrobial properties of this compound have also been explored. Thiadiazole derivatives are known for their broad-spectrum antimicrobial activity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

These findings indicate that the compound exhibits significant antimicrobial activity against both bacterial and fungal pathogens .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound interferes with critical signaling pathways such as STAT3 and cyclin-dependent kinases (CDKs), which are essential for cell survival and proliferation.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells through caspase activation and modulation of the cell cycle.

Properties

IUPAC Name

5-(azepan-1-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4S/c9-7-10-11-8(13-7)12-5-3-1-2-4-6-12/h1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLGBSGAQITNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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